ACT-335827

Description

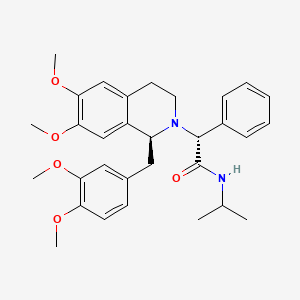

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHOBPVRRPCTLG-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336764 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354039-86-3 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of ACT-335827: A Selective Orexin 1 Receptor Antagonist

For Immediate Release

ALLSCHWIL, Switzerland – December 18, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ACT-335827, a potent and selective orexin (B13118510) 1 receptor (OX1R) antagonist. Developed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, detailing the compound's pharmacological profile, in vitro and in vivo activities, and the underlying signaling pathways.

Core Mechanism of Action: Selective OX1R Antagonism

This compound is an orally available and brain-penetrant small molecule that exerts its effects by selectively blocking the orexin 1 receptor. Orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including wakefulness, arousal, and stress responses, by activating their cognate G-protein coupled receptors, OX1R and OX2R.

The primary mechanism of action of this compound is competitive antagonism at the OX1R. By binding to this receptor, this compound prevents the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling cascade. The OX1R is known to couple primarily through the Gq/11 protein pathway.[1][2][3] Activation of this pathway by orexin-A leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.[3][4] this compound effectively blocks this entire signaling cascade initiated by orexin binding to OX1R.

Quantitative Pharmacological Profile

The selectivity of this compound for OX1R over OX2R is a key feature of its pharmacological profile. This selectivity is evident from in vitro binding and functional assays.

| Parameter | Receptor | Value | Cell Line | Reference |

| Binding Affinity (Kb) | Orexin 1 Receptor (OX1R) | 41 nM | CHO cells | [5][6] |

| Orexin 2 Receptor (OX2R) | 560 nM | CHO cells | [5][6] | |

| Functional Activity (IC50) | Orexin 1 Receptor (OX1R) | 6 nM - 120 nM | CHO cells | [5][7] |

| Orexin 2 Receptor (OX2R) | 417 nM - 2300 nM | CHO cells | [5][7] | |

| Table 1: In Vitro Binding Affinity and Functional Activity of this compound |

In Vivo Pharmacodynamics and Pharmacokinetics

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound, particularly in models of anxiety and stress, without inducing the sedative effects commonly associated with dual orexin receptor antagonists.

| Parameter | Species | Dose | Effect | Reference |

| Anxiolytic-like Effects | Rat | 30-100 mg/kg (p.o.) | Reduced fear-induced startle response | [5] |

| Stress Response | Rat | 100-300 mg/kg (p.o.) | Decreased stress-induced hyperthermia and tachycardia | [5] |

| Compulsive Behavior | Rat | 300 mg/kg (p.o.) | Inhibited compulsive drinking behavior in a schedule-induced polydipsia model | [7] |

| Sedation | Mouse | N/A | No impact on sleep architecture | [7] |

| Table 2: In Vivo Pharmacodynamic Effects of this compound |

Pharmacokinetic studies have confirmed that this compound is orally bioavailable and penetrates the blood-brain barrier to achieve pharmacologically relevant concentrations in the central nervous system.

| Parameter | Species | Dose | Cmax (Free Brain Concentration) | Tmax (Brain) | Reference |

| Brain Penetration | Rat | 300 mg/kg (p.o.) | 97 nM - 166 nM | 1 - 6 hours | [7] |

| Table 3: Pharmacokinetic Profile of this compound |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature, notably by Steiner et al. (2013) in ChemMedChem. While the full, step-by-step methodologies from this specific publication were not accessible for reproduction in this guide, the following outlines the general principles of the key assays employed.

In Vitro Assays: Receptor Binding and Functional Activity

Radioligand Binding Assay (General Protocol):

A competitive radioligand binding assay would have been used to determine the binding affinity (Kb) of this compound for OX1R and OX2R.

Calcium Mobilization Assay (General Protocol):

To assess the functional antagonist activity (IC50) of this compound, a calcium mobilization assay in cells expressing either OX1R or OX2R would have been performed.

In Vivo Assay: Fear-Potentiated Startle Test

The anxiolytic-like effects of this compound were evaluated using the fear-potentiated startle (FPS) paradigm in rats. This test measures the increase in the startle reflex in the presence of a conditioned fear stimulus.

Conclusion

This compound is a selective orexin 1 receptor antagonist with a well-defined mechanism of action. Its ability to potently and selectively block the Gq-coupled signaling of OX1R translates to anxiolytic-like effects in preclinical models without the sedative properties associated with dual orexin receptor antagonists. The data summarized in this guide provide a comprehensive overview for researchers and drug developers interested in the therapeutic potential of selective OX1R antagonism. Further investigation into the detailed experimental methodologies from the primary literature is recommended for those seeking to replicate or build upon these findings.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ACT 335827 | OX1 Receptors | Tocris Bioscience [tocris.com]

- 7. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

ACT-335827: A Selective Orexin-1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin-1 (OX1) receptor.[1][2][3] Developed by Actelion Pharmaceuticals, this compound has been a valuable tool in preclinical research for elucidating the role of the OX1 receptor in various physiological processes, including anxiety, stress, and compulsive behaviors.[1][3] Unlike dual orexin (B13118510) receptor antagonists (DORAs) that also block the orexin-2 (OX2) receptor and are primarily associated with promoting sleep, the selectivity of this compound for the OX1 receptor allows for the investigation of OX1-mediated pathways without inducing sedative effects.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the orexin receptors and its pharmacokinetic properties.

Table 1: In Vitro Receptor Affinity and Potency of this compound

| Parameter | OX1 Receptor | OX2 Receptor | Selectivity (OX2/OX1) | Reference |

| IC50 (nM) | 6 | 417 | ~70-fold | [2][4] |

| Kb (nM) | 41 | 560 | ~14-fold | [5] |

| Affinity (rat, nM) | 7 - 25 | 630 - 1030 | ~41- to 90-fold | [6] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (Oral Administration)

| Dose | Time Post-Administration | Calculated Free Brain Concentration | Reference |

| 300 mg/kg | 1 hour | 97 nM | [6] |

| 300 mg/kg | 6 hours | 166 nM | [6] |

| 300 mg/kg | 24 hours | 1 nM | [6] |

Experimental Protocols

This section details the methodologies for key experiments typically used to characterize a selective OX1 receptor antagonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the target receptor.

Objective: To quantify the affinity of this compound for the human OX1 and OX2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing either the human OX1 or OX2 receptor.

-

A radiolabeled orexin receptor ligand (e.g., [3H]-SB-674042 for OX1).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A constant concentration of the radiolabeled ligand is added to each well of a 96-well plate.

-

Serial dilutions of this compound are then added to the wells.

-

A set of wells containing a high concentration of an unlabeled ligand is used to determine non-specific binding.

-

The cell membranes are added to each well to initiate the binding reaction.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Release Assay

This functional assay measures the ability of a compound to block the intracellular signaling of the OX1 receptor.

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the OX1 receptor.

Materials:

-

A cell line stably expressing the human OX1 receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Orexin-A (the natural agonist for the OX1 receptor).

-

This compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader.

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye.

-

Serial dilutions of this compound are added to the wells and incubated for a defined period.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

-

A fixed concentration of orexin-A is then added to the wells to stimulate the OX1 receptor.

-

The change in fluorescence, which corresponds to the release of intracellular calcium, is measured over time.

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the orexin-A-induced calcium release (IC50).

In Vivo Behavioral Assays

These assays are used to assess the effects of a compound on complex behaviors in animal models.

Objective: To evaluate the anxiolytic-like effects of this compound.

Procedure:

-

Conditioning Phase: Rats are placed in a chamber and presented with a neutral stimulus (e.g., a light) paired with a mild aversive stimulus (e.g., a foot shock).

-

Testing Phase: The following day, the rats are placed back in the chamber and exposed to a loud acoustic startle stimulus, either in the presence or absence of the conditioned light stimulus.

-

The amplitude of the startle response is measured. An increase in the startle response in the presence of the light is indicative of fear.

-

This compound is administered orally before the testing phase, and its effect on the potentiation of the startle response is measured.

Objective: To assess the effects of this compound on compulsive-like behavior.

Procedure:

-

Food-restricted rats are placed in an operant chamber where they receive food pellets at fixed intervals, with free access to a water bottle.

-

Over several sessions, the rats develop excessive drinking behavior (polydipsia) during the inter-pellet intervals.

-

Once the polydipsia is established, this compound is administered orally before the session.

-

The volume of water consumed is measured to determine the effect of the compound on this compulsive-like behavior.

Visualizations

The following diagrams illustrate the signaling pathway of the OX1 receptor, a typical experimental workflow for characterizing a selective antagonist, and the selectivity profile of this compound.

References

- 1. med-associates.com [med-associates.com]

- 2. researchgate.net [researchgate.net]

- 3. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Applications of schedule-induced polydipsia in rodents for the study of an excessive ethanol intake phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to ACT-335827: A Selective Orexin Receptor Type 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, characterization, and preclinical evaluation of ACT-335827, a potent and selective antagonist of the orexin (B13118510) receptor type 1 (OXR1). This compound is an orally available and brain-penetrant molecule that has demonstrated potential in preclinical models of anxiety and compulsive behaviors.[1][2]

Introduction

This compound, chemically identified as (aR,1S)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N-(1-methylethyl)-a-phenyl-2(1H)-isoquinolineacetamide, is a phenylglycine-amide substituted tetrahydropapaverine derivative developed by Actelion Pharmaceuticals.[1] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OXR1 and OXR2, is a key regulator of arousal, stress processing, and feeding behavior.[1][3][4] By selectively antagonizing OXR1, this compound offers a targeted therapeutic approach with the potential to mitigate stress-related disorders without the sedative effects associated with dual orexin receptor antagonists.[2][5]

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₈N₂O₅ | [6] |

| Molecular Weight | 518.64 g/mol | [6] |

| CAS Number | 1354039-86-3 | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |

| Storage | Store at -20°C | [6] |

Mechanism of Action and In Vitro Pharmacology

This compound functions as a competitive antagonist at the OXR1. Its selectivity for OXR1 over OXR2 is a defining characteristic. The in vitro activity of this compound has been characterized in cellular assays.

Signaling Pathway of Orexin Receptors

Caption: Orexin signaling pathway and the antagonistic action of this compound on OXR1.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | OXR1 | OXR2 | Selectivity (OXR2/OXR1) | Cell Line | Assay Type | Reference |

| Kb (nM) | 41 | 560 | 13.7 | CHO | Not Specified | [6][7] |

| IC₅₀ (nM) | 6 | 417 | 69.5 | Not Specified | Not Specified | [7] |

| IC₅₀ (nM) | 120 | 2300 | 19.2 | CHO | Not Specified | [7][8] |

| Affinity (nM) | 7 - 25 | 630 - 1030 | ~41-90 | Recombinant Rat Receptors | Intracellular Calcium Release | [9] |

Note: Variations in reported values may be due to different experimental conditions and assay types.

Pharmacokinetics

This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, which are crucial for its central nervous system effects.

Table 2: Pharmacokinetic Parameters in Rats

| Dose (Oral) | Time Post-Dose | Free Brain Concentration (nM) | Reference |

| 300 mg/kg | 1 hour | 97 | [4][9] |

| 300 mg/kg | 6 hours | 166 | [4][9] |

| 300 mg/kg | 24 hours | 1 | [4][9] |

Experimental Workflow for Pharmacokinetic Analysis

Caption: Generalized workflow for pharmacokinetic studies of this compound in rats.

Preclinical Efficacy

Preclinical studies in rat models have demonstrated the anxiolytic and anti-compulsive effects of this compound.

Table 3: Summary of In Vivo Preclinical Studies

| Model | Species | Dose (Oral) | Key Findings | Reference |

| Fear-Potentiated Startle | Rat | 30-100 mg/kg | Reduced fear-induced startle response. | [7] |

| Stress-Induced Autonomic Reactions | Rat | 100-300 mg/kg | Decreased stress-induced hyperthermia and tachycardia. | [7][8] |

| Schedule-Induced Polydipsia | Rat | 300 mg/kg | Inhibited compulsive drinking behavior. | [8][10] |

| Diet-Induced Obesity & Metabolic Syndrome | Rat | 300 mg/kg (daily for 4 weeks) | Minimal impact on metabolic characteristics; slightly increased body weight gain and water intake. Reduced preference for high-fat/sweet diet. | [9][11] |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing institution. However, based on published literature, the following methodologies are central to the characterization of this compound.

6.1. In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Kb) and functional potency (IC₅₀) of this compound for OXR1 and OXR2.

-

General Protocol Outline:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing human or rat OXR1 or OXR2 are cultured under standard conditions.

-

Binding Assay (for Kb):

-

Cell membranes are prepared from the receptor-expressing cells.

-

Membranes are incubated with a radiolabeled orexin peptide (e.g., ¹²⁵I-Orexin-A) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled orexin agonist.

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified, and Kb values are calculated using competitive binding analysis.

-

-

Functional Assay (for IC₅₀ - Intracellular Calcium Release):

-

Receptor-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Cells are pre-incubated with varying concentrations of this compound.

-

An orexin agonist (e.g., Orexin-A) is added to stimulate the receptor, leading to an increase in intracellular calcium.

-

The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR).

-

IC₅₀ values are determined by measuring the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.

-

-

Logical Flow of In Vitro Characterization

Caption: Logical workflow for the in vitro characterization of this compound.

6.2. In Vivo Behavioral and Physiological Assessments

-

Objective: To evaluate the effects of this compound on anxiety, compulsive behavior, and stress responses in animal models.

-

General Protocol Outline (Fear-Potentiated Startle Model):

-

Acclimation: Rats are acclimated to the testing apparatus.

-

Conditioning: On the conditioning day, rats are placed in the apparatus and presented with a neutral stimulus (e.g., light) paired with an aversive stimulus (e.g., mild foot shock).

-

Drug Administration: On the testing day, rats are orally administered this compound or vehicle at specified doses.

-

Testing: After a pre-treatment period, rats are placed back in the apparatus and exposed to acoustic startle stimuli alone or preceded by the conditioned light stimulus.

-

Measurement: The amplitude of the startle response is measured. The potentiation of the startle response by the light is calculated as an index of fear.

-

Analysis: The effect of this compound on the fear-potentiated startle is statistically analyzed.

-

Safety and Tolerability

Preclinical studies suggest that this compound is well-tolerated at effective doses. Unlike dual orexin receptor antagonists, it does not appear to induce sleep or significantly alter sleep architecture in mice.[2] In a study on diet-induced obesity, chronic administration did not lead to significant adverse metabolic effects.[9][11] Off-target screening against a panel of over 100 neuronal targets showed that this compound is highly selective, with only the melatonin (B1676174) MT₁ receptor showing greater than 50% inhibition at a high concentration (10µM).[9]

Conclusion

This compound is a potent, selective, orally available, and brain-penetrant OXR1 antagonist. Its preclinical profile demonstrates efficacy in models of fear and compulsive behavior, suggesting its potential as a therapeutic agent for anxiety and stress-related disorders. The selectivity for OXR1 over OXR2 may offer a significant advantage by avoiding the sedative effects commonly associated with dual orexin receptor antagonists. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]

- 5. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

ACT-335827: A Technical Guide to a Selective Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ACT-335827, a potent and selective antagonist of the orexin-1 receptor (OX1R). It details the compound's chemical structure, physicochemical and pharmacological properties, and its effects in preclinical models. This guide is intended to serve as a resource for researchers and professionals involved in the study of orexin (B13118510) signaling and the development of novel therapeutics targeting this system.

Chemical Structure and Physicochemical Properties

This compound is a phenylglycine-amide substituted tetrahydropapaverine derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | [1] |

| Chemical Formula | C₃₁H₃₈N₂O₅ | [1] |

| Molecular Weight | 518.6 g/mol | [1] |

| CAS Number | 1354039-86-3 | [1] |

| Appearance | Off-white solid | [2] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [3][4] |

| SMILES | O=C(NC(C)C)--INVALID-LINK--N2CCC3=CC(OC)=C(OC)=C=C3[C@@H]2CC4=CC(OC)=C(OC)=C=C4 | [4] |

| InChI | InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | [5] |

Pharmacological Properties

This compound is a potent and selective antagonist of the orexin-1 receptor.[3][4] Its selectivity for OX1R over the orexin-2 receptor (OX2R) is a key feature of its pharmacological profile.

| Parameter | Value | Receptor | Cell Line | Source |

| IC₅₀ | 120 nM | OX1R | CHO | [2] |

| IC₅₀ | 2300 nM | OX2R | CHO | [2] |

| K_b_ | 41 nM | OX1R | CHO | [3][4] |

| K_b_ | 560 nM | OX2R | CHO | [3][4] |

Mechanism of Action: Orexin-1 Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, a G-protein coupled receptor (GPCR). The canonical signaling pathway for OX1R involves its coupling to the Gq subclass of heterotrimeric G proteins.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

References

- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

ACT-335827 CAS number and molecular weight

An In-Depth Technical Guide to ACT-335827: A Selective Orexin-1 Receptor Antagonist

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a selective orexin-1 receptor (OX1R) antagonist.

Core Compound Information

This compound is an orally available and brain-penetrant small molecule that demonstrates high selectivity for the orexin-1 receptor.[1][2] Its development has been geared towards investigating the role of the orexin (B13118510) system in various neurological and physiological processes.

| Identifier | Value |

| CAS Number | 1354039-86-3[3][4][5][6] |

| Molecular Formula | C31H38N2O5[4][5] |

| Molecular Weight | 518.64 g/mol [4][5] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the OX1R, a G-protein coupled receptor (GPCR). The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of arousal, motivation, and stress. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.

The binding of orexin-A to OX1R primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation. By blocking this pathway, this compound can modulate the physiological responses mediated by OX1R.

Pharmacological Profile

This compound exhibits a high degree of selectivity for OX1R over OX2R, making it a valuable tool for dissecting the specific functions of the OX1R.

| Parameter | Value | Species | Assay |

| IC50 (OX1R) | 6 nM | Not Specified | Not Specified |

| IC50 (OX2R) | 417 nM | Not Specified | Not Specified |

| Kb (OX1R) | 41 nM | Not Specified | Not Specified |

| Kb (OX2R) | 560 nM | Not Specified | Not Specified |

Experimental Protocols

This compound has been utilized in various preclinical models to investigate its therapeutic potential. Below are detailed methodologies for key experiments.

Fear-Potentiated Startle (FPS) in Rats

This model assesses the anxiolytic potential of a compound by measuring the potentiation of the startle reflex in the presence of a conditioned fear stimulus.

Experimental Workflow:

Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A startle response system consisting of a sound-attenuated chamber with a grid floor for delivering foot shocks and a speaker for acoustic stimuli.

-

Conditioning: On day 1, rats are placed in the chamber and presented with a conditioned stimulus (CS), such as a light, which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 500 ms). This pairing is repeated multiple times.

-

Testing: On day 2, rats are administered this compound orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back in the chamber. The acoustic startle response is measured in the presence and absence of the CS (light). An anxiolytic effect is indicated by a reduction in the potentiation of the startle response in the presence of the CS.

Diet-Induced Obesity (DIO) and Metabolic Syndrome in Rats

This model is used to evaluate the effects of compounds on metabolic parameters in the context of a diet that mimics a Western-style diet.

Methodology:

-

Animals: Male Wistar rats.

-

Diet: For several weeks (e.g., 13 weeks), rats are fed a cafeteria-style diet consisting of highly palatable, energy-dense human foods (e.g., cookies, cheese, sausages) in addition to standard chow, or a high-fat diet.[6] A control group receives only standard chow.[6]

-

Treatment: Following the diet-induced obesity phase, rats are treated daily with an oral gavage of this compound or vehicle.[6]

-

Measurements: Body weight, food and water intake, and body composition are monitored regularly. An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism. At the end of the study, blood samples are collected for analysis of lipids and other metabolic markers.

Oral Glucose Tolerance Test (OGTT) Protocol:

-

Fast rats overnight.

-

Administer a baseline oral glucose load (e.g., 2 g/kg).

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

-

Measure blood glucose levels at each time point.

Binge-Eating Animal Model

This model investigates the effects of compounds on compulsive overeating of palatable food, often induced by a combination of caloric restriction and stress.[5][7]

Methodology:

-

Animals: Female Sprague-Dawley rats.

-

Induction of Binge-Like Behavior:

-

Diet Cycling: Rats undergo cycles of food restriction (e.g., 66% of control intake for 4 days) followed by periods of ad libitum access to both standard chow and a highly palatable food (HPF) (e.g., 6 days).[5]

-

Stress: Following the diet cycling, an acute stressor (e.g., foot shock) is applied to trigger binge-eating behavior.[5][7]

-

-

Treatment: this compound or vehicle is administered prior to the presentation of the HPF.

-

Measurement: The intake of the HPF is measured over a defined period (e.g., 24 hours) to assess the effect of the compound on binge-like eating.[5]

Summary of Preclinical Findings

| Model | Species | Key Findings with this compound |

| Fear-Potentiated Startle | Rat | Dose-dependent reduction in fear-potentiated startle, suggesting anxiolytic-like effects. |

| Diet-Induced Obesity | Rat | Did not significantly alter body weight gain or glucose intolerance but did reduce the preference for a high-fat/sweet diet and increased HDL cholesterol.[6] |

| Binge-Eating Model | Rat | Dose-dependently reduced binge-like eating of highly palatable food.[7] |

| Stress-Induced Hyperthermia and Tachycardia | Rat | Attenuated the increase in body temperature and heart rate in response to social stress. |

This technical guide provides a summary of the key characteristics and experimental applications of this compound. For further detailed information, researchers are encouraged to consult the primary literature.

References

- 1. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new animal model of binge eating: key synergistic role of past caloric restriction and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective orexin receptor 1 antagonist this compound in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Orexin 1 Receptor (OX1R) in Anxiety Disorders: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of arousal, wakefulness, and motivated behavior.[1][2] Emerging evidence has strongly implicated the hyperactivation of this system, particularly through OX1R signaling, in the pathophysiology of anxiety and stress-related disorders.[3] Preclinical studies demonstrate that orexin signaling promotes anxiety-related behaviors, and OX1R antagonists exhibit anxiolytic properties, especially in response to stressful stimuli.[3][4] This technical guide provides an in-depth overview of the role of OX1R in anxiety disorders, targeting researchers, scientists, and drug development professionals. It details the core signaling pathways, summarizes quantitative data from key preclinical studies, provides detailed experimental protocols, and explores the therapeutic logic of targeting OX1R for the development of novel anxiolytics.

Introduction to the Orexin System and Anxiety

The orexin neuropeptides, also known as hypocretins, are produced by a specific population of neurons located in the lateral hypothalamus (LH).[1] These neurons project extensively throughout the central nervous system, innervating key brain regions involved in the regulation of emotion, stress, and fear, such as the amygdala, locus coeruleus (LC), and bed nucleus of the stria terminalis (BNST).[5][6]

There are two orexin receptors: OX1R and OX2R. OX1R displays a higher affinity for orexin-A, whereas OX2R binds both orexin-A and orexin-B with similar affinities.[7][8] Both are G protein-coupled receptors (GPCRs), but they couple to different downstream signaling cascades, leading to distinct physiological effects.[7] While both receptors are involved in promoting wakefulness, OX1R has been more specifically linked to reward, motivation, and the behavioral and autonomic responses to stress.[9]

The working hypothesis is that stressful or anxiogenic stimuli trigger the activation of orexin neurons.[4] The subsequent release of orexin-A and activation of OX1R in limbic circuits heightens arousal and vigilance, contributing to the physiological and behavioral manifestations of anxiety.[4][10] Consequently, antagonizing OX1R presents a promising therapeutic strategy for mitigating the hyperarousal states characteristic of anxiety disorders.[3][4]

OX1R Signaling Pathways

The orexin 1 receptor is coupled exclusively to the Gq subclass of heterotrimeric G-proteins.[7] The activation of OX1R by orexin-A initiates a canonical Gq-mediated signaling cascade that results in increased intracellular calcium and activation of various downstream effectors.

Canonical Gq Signaling Pathway:

-

Binding and Activation: Orexin-A binds to OX1R, inducing a conformational change in the receptor.

-

Gq Protein Coupling: The activated receptor couples with and activates the Gq protein.

-

PLC Activation: The Gαq subunit activates phospholipase C (PLC).[1][11]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][11][12]

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][11]

This signaling cascade ultimately leads to neuronal depolarization and increased excitability through the modulation of various ion channels.[12] Beyond this primary pathway, OX1R activation has also been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1][12]

Preclinical Evidence from Animal Models

A substantial body of preclinical research in rodents supports the role of OX1R in anxiety and fear. These studies often utilize behavioral paradigms that assess anxiety-like states, such as the elevated plus-maze (EPM), fear conditioning, and stress-induced hyperarousal models. The general finding is that administration of selective OX1R antagonists can produce anxiolytic-like effects, particularly under conditions of heightened stress or arousal.[4] Conversely, direct injection of orexin-A into anxiety-related brain regions like the amygdala can increase anxiety-like behavior.[4]

It is noteworthy that in some standard anxiety tests like the EPM, OX1R antagonists may not show anxiolytic effects under baseline conditions.[4][13] Their efficacy appears most robust when anxiety levels are elevated by a stressor, suggesting they may act to normalize pathological hyperarousal rather than reducing basal anxiety.[4][6][13]

Table 1: Effects of Selective OX1R Antagonists in Rodent Models of Anxiety

| Compound | Dose Range | Animal Model / Stressor | Key Anxiolytic-Like Finding | Reference(s) |

| SB-334867 | 10-30 mg/kg | Fear-potentiated startle (rat) | Attenuated conditioned fear response. | [4] |

| 3-30 mg/kg | Elevated Plus Maze (mouse) | No effect on basal anxiety. | [13] | |

| 10 mg/kg | Stress-induced reinstatement of drug seeking (rat) | Blocked reinstatement for cocaine and morphine. | [4][9] | |

| GSK1059865 | 3-10 mg/kg | Yohimbine-induced panic model (rat) | Attenuated yohimbine-induced brain activation in fear circuits. | [14] |

| 10 mg/kg | Sodium lactate-induced panic (rat) | Blocked panic-like responses (increased heart rate, BP). | [15] | |

| ACT-335827 | 30-100 mg/kg | Fear-conditioned startle (rat) | Reduced fear-potentiated startle response. | [4][14] |

| 100 mg/kg | Social interaction test (rat) | Increased social interaction time under high-light conditions. | [9] |

Key Experimental Protocols

Protocol: Radioligand Binding Assay for OX1R Affinity

This protocol determines the binding affinity (Ki) of a test compound for the OX1R by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human OX1R.

-

Radioligand: [¹²⁵I]Orexin-A or a tritiated antagonist like [³H]almorexant.[16][17]

-

Non-specific binding control: A high concentration (e.g., 1 µM) of a known, unlabeled OX1R antagonist (e.g., SB-334867).[17]

-

Test compounds at various concentrations.

-

Assay Buffer: 25 mM HEPES, pH 7.4.[17]

-

Glass fiber filters (e.g., Whatman GF/B).[17]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice. Resuspend in assay buffer to a final protein concentration suitable for the assay.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.[16] Include wells for total binding (radioligand only) and non-specific binding (radioligand + unlabeled antagonist).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature (e.g., 25°C) to allow binding to reach equilibrium.[16][17]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[16]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[18][19] The test is based on the animal's natural aversion to open, elevated spaces.[20]

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm).[19][20]

-

Two opposite arms are open (e.g., 50 x 12 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 12 x 50 cm).[19]

-

A central platform (e.g., 12 x 12 cm) connects the arms.[19]

-

An overhead video camera and tracking software (e.g., ANY-maze).[18]

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test begins.[18]

-

Drug Administration: Administer the test compound (e.g., OX1R antagonist) or vehicle via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test.

-

Trial Initiation: Gently place the animal on the central platform of the maze, facing one of the closed arms.[18][21]

-

Exploration: Allow the animal to freely explore the maze for a fixed duration, typically 5 minutes.[18][19][21] The experimenter should leave the room to avoid influencing the animal's behavior.

-

Data Recording: Record the session using the video camera and tracking software.

-

Maze Cleaning: Between trials, thoroughly clean the maze with a solution (e.g., 30-70% ethanol) to remove any olfactory cues.[19]

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total. An increase in these measures is interpreted as an anxiolytic-like effect. Other ethological parameters like head dips and stretched-attend postures can also be scored.[21]

Therapeutic Rationale and Drug Development

The evidence strongly suggests that OX1R antagonists could be a novel class of anxiolytics. Unlike broad-acting drugs like benzodiazepines, which modulate the GABAergic system and can cause sedation and dependence, OX1R antagonists are hypothesized to act by dampening the stress-induced hyperarousal that contributes to anxiety and panic.[4][14] This targeted mechanism may offer a more favorable side-effect profile.

Several selective OX1R antagonists have been developed and characterized in preclinical studies. The development of these tools has been crucial for dissecting the specific role of OX1R in anxiety, separate from the sleep-regulating functions more strongly associated with OX2R.[9]

Table 2: Pharmacological Profile of Select Investigational OX1R Antagonists

| Compound | OX1R Affinity (Ki or Kb, nM) | OX2R Affinity (Ki or Kb, nM) | Selectivity (OX2R/OX1R Fold) | Species | Reference(s) |

| SB-334867 | ~40 | ~2000 | ~50 | Human | [22] |

| SB-408124 | 21.7 | >1000 | >46 | Not Specified | [9] |

| GSK1059865 | 1.2 | 380 | ~317 | Rat | [14] |

| This compound | ~2.7 | ~190 | ~70 | Human | [9][14] |

Note: Affinity values can vary based on assay conditions. Data are compiled from the cited literature for comparative purposes.

The therapeutic logic is that in anxiety disorders, particularly those like panic disorder characterized by intense, episodic arousal, the orexin system is pathologically overactive.[15][23] An OX1R antagonist would block the downstream effects of this orexin surge in critical limbic regions, thereby preventing the full manifestation of the panic or anxiety response without causing general sedation.

Conclusion and Future Directions

The orexin 1 receptor plays a significant role in mediating the body's response to stressful and anxiogenic stimuli. Preclinical data provides a strong rationale for the development of OX1R antagonists as a novel therapeutic strategy for anxiety disorders, especially those characterized by hyperarousal and panic.[4][15] While human studies remain limited, they are a critical next step to validate this target in clinical populations.[5] Future research should focus on clinical trials with highly selective OX1R antagonists to assess their efficacy and safety in patients with panic disorder, PTSD, and other anxiety-related conditions. Further elucidation of the specific neural circuits through which OX1R mediates anxiety will also be vital for refining therapeutic strategies.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elevated plus maze protocol [protocols.io]

- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

ACT-335827: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin (B13118510) receptor type 1 (OXR1).[1] Preclinical studies have demonstrated its brain penetrance and efficacy in animal models of fear, anxiety, and compulsive behaviors, suggesting its potential as a research tool and a therapeutic candidate for various neurological and psychiatric disorders.[1] Unlike dual orexin receptor antagonists, this compound exhibits its effects without inducing sedation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neuroscience research.

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OXR1 and OXR2), plays a critical role in regulating arousal, stress, and reward processing.[1] this compound, a phenylglycine-amide substituted tetrahydropapaverine derivative, has emerged as a valuable pharmacological tool for dissecting the specific roles of the OXR1 pathway in these processes.[1] Its selectivity for OXR1 allows for the investigation of this receptor's functions independently of OXR2-mediated effects, such as the promotion of wakefulness.

Mechanism of Action

This compound acts as a competitive antagonist at the OXR1. Orexin-A, the endogenous ligand, preferentially binds to OXR1, initiating a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). By blocking the binding of orexin-A to OXR1, this compound inhibits this downstream signaling cascade.

Signaling Pathway of Orexin 1 Receptor (OXR1) Activation

Caption: OXR1 signaling cascade initiated by Orexin-A and antagonized by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| IC50 | Human OXR1 | 6 nM | CHO | FLIPR (Calcium Mobilization) | [1] |

| Human OXR2 | 417 nM | CHO | FLIPR (Calcium Mobilization) | [1] | |

| Kb | Human OXR1 | 41 nM | CHO | Not Specified | [1] |

| Human OXR2 | 560 nM | CHO | Not Specified | [1] | |

| Selectivity | OXR2 over OXR1 | ~70-fold (IC50) | - | - | [1] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Dose | Value | Time Point | Route of Administration | Reference |

| Calculated Free Brain Concentration | 300 mg/kg | 97 nM | 1 hour post-dose | Oral | [2] |

| 300 mg/kg | 166 nM | 6 hours post-dose | Oral | [2] |

Preclinical Neuroscience Research Applications & Experimental Protocols

This compound has been utilized in several preclinical models to investigate the role of OXR1 in various neurological processes.

Fear and Anxiety Research

This compound has been shown to reduce fear-induced startle responses in rats, suggesting anxiolytic properties.[1] A common paradigm to assess these effects is the fear-potentiated startle test.

Caption: Workflow for a fear-potentiated startle experiment.

-

Animals: Male Wistar rats are typically used. They should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: A startle response system consisting of a sound-attenuated chamber, a speaker for delivering the acoustic stimulus, a light to serve as the conditioned stimulus (CS), and a grid floor for delivering the unconditioned stimulus (US; footshock). A transducer detects and records the whole-body startle response.

-

Acclimation: Prior to conditioning, rats are acclimated to the startle chambers for a set period (e.g., 5-10 minutes) on consecutive days.

-

Conditioning: On the conditioning day, rats are placed in the chamber. After a habituation period, they are presented with several pairings of the CS (e.g., a 3.7-second light) that co-terminates with the US (e.g., a 0.5-second, 0.6 mA footshock).

-

Drug Administration: On the testing day, rats are orally administered with this compound (e.g., 30, 100, 300 mg/kg) or vehicle a specified time (e.g., 60 minutes) before the test session.

-

Testing: The test session consists of trials where the acoustic startle stimulus (e.g., a 40 ms, 105 dB burst of white noise) is presented alone, and trials where it is presented during the last portion of the CS.

-

Data Analysis: The fear-potentiated startle is calculated as the difference in the startle amplitude between trials with the CS and trials without the CS. These values are then compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Compulsive Behavior Research

This compound has been shown to decrease excessive, non-goal-directed compulsive drinking behavior in a rat model of schedule-induced polydipsia (SIP).

Caption: Workflow for a schedule-induced polydipsia experiment.

-

Animals: Male Wistar rats are commonly used. They are food-restricted to maintain them at approximately 80-85% of their free-feeding body weight. Water is available ad libitum in their home cages.

-

Apparatus: An operant conditioning chamber equipped with a food pellet dispenser and a water bottle connected to a lickometer to record water consumption.

-

SIP Induction: Rats are placed in the operant chamber for daily sessions. During these sessions, food pellets (e.g., 45 mg) are delivered on a fixed-time (FT) schedule (e.g., every 60 seconds) for a set duration (e.g., 60 minutes). This intermittent feeding schedule induces excessive drinking behavior (polydipsia) in the period following each pellet delivery.

-

Drug Administration: Once stable polydipsia is established, rats are treated with this compound or vehicle orally prior to the SIP session.

-

Data Collection: The volume of water consumed during the SIP session is measured.

-

Data Analysis: Water intake is compared across the different treatment conditions to determine the effect of this compound on compulsive drinking behavior.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the OXR1 system in neuroscience research. Its selectivity and oral bioavailability make it suitable for a range of in vivo studies. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of OXR1 in health and disease. Future research may focus on exploring the therapeutic potential of this compound in anxiety disorders, obsessive-compulsive disorder, and other stress-related conditions.

References

Preclinical Profile of ACT-335827: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving ACT-335827, a potent and selective orexin-1 receptor (OX1R) antagonist. The document details the compound's in vitro and in vivo pharmacological properties, experimental methodologies, and the underlying signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling cascades are visualized using diagrams.

Core Compound Profile

This compound is an orally available and brain-penetrant small molecule that acts as a selective antagonist of the orexin-1 receptor.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, with a notable absence of sedative effects, distinguishing it from dual orexin (B13118510) receptor antagonists.[2]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through intracellular calcium release assays in Chinese Hamster Ovary (CHO) cells expressing either the rat orexin-1 or human orexin-2 receptors.

| Parameter | Receptor | Cell Line | Value |

| IC50 | Orexin-1 (rat) | CHO | 6 nM |

| Orexin-2 (human) | CHO | 417 nM | |

| Kb | Orexin-1 (rat) | CHO | 41 nM |

| Orexin-2 (human) | CHO | 560 nM |

Table 1: In Vitro Receptor Binding Affinity of this compound.

Experimental Protocol: Intracellular Calcium Flux Assay

The antagonist activity of this compound at orexin receptors is typically determined by measuring its ability to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist.

-

Cell Culture: CHO cells stably expressing either the rat OX1R or human OX2R are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal calf serum, L-glutamine, antibiotics, and a selection agent (e.g., G418).[3]

-

Cell Plating: Cells are seeded into 384-well, black, clear-bottom plates coated with poly-D-lysine at a density of approximately 20,000 cells per well and incubated overnight.[3]

-

Dye Loading: The culture medium is removed, and cells are washed with an assay buffer (HBSS with HEPES, BSA, and probenecid). The cells are then incubated in the dark at 37°C for 60 minutes with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeant.[3][4] Intracellular esterases cleave the AM ester, trapping the fluorescent dye inside the cells.[5]

-

Compound Addition: After washing to remove extracellular dye, varying concentrations of this compound are added to the wells and pre-incubated for a defined period (e.g., 5-120 minutes).[3][4]

-

Agonist Stimulation and Signal Detection: An orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors. The resulting change in fluorescence, which is proportional to the change in [Ca2+]i, is measured kinetically using a fluorescent imaging plate reader (FLIPR).[3]

-

Data Analysis: The peak fluorescence response is measured. The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal response to the agonist, is calculated using a four-parameter logistic regression model.[6] The Kb value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Orexin-1 Receptor Signaling Pathway

Activation of the orexin-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.

References

- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. researchgate.net [researchgate.net]

- 5. bu.edu [bu.edu]

- 6. IC50 Calculator | AAT Bioquest [aatbio.com]

The Orexin-1 Receptor Antagonist ACT-335827: A Technical Overview of Brain Penetrance and Oral Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-335827 is a selective orexin-1 receptor (OXR1) antagonist that has demonstrated the ability to penetrate the brain and be orally available, making it a compound of interest for investigating the role of the orexin (B13118510) system in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on the brain penetrance and oral availability of this compound. It includes a summary of its pharmacological properties, detailed hypothetical experimental protocols for assessing its key characteristics, and a visualization of the underlying orexin signaling pathway. While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and a definitive Kp,uu value for this compound are not publicly available, this guide synthesizes the existing information to provide a thorough understanding for research and drug development professionals.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, orexin-1 (OXR1) and orexin-2 (OXR2), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[1] Dysregulation of the orexin system has been implicated in a range of disorders such as insomnia, anxiety, and addiction. This compound is a potent and selective antagonist of OXR1, which is primarily coupled to the Gq protein and mediates its effects through phospholipase C activation and subsequent intracellular calcium mobilization.[1] Its ability to be administered orally and to cross the blood-brain barrier makes it a valuable tool for preclinical research aimed at understanding the therapeutic potential of selective OXR1 antagonism.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the orexin-1 receptor.

| Parameter | Value | Receptor | Assay |

| IC50 | 6 nM | OXR1 | Not Specified |

| IC50 | 417 nM | OXR2 | Not Specified |

Table 1: In vitro potency of this compound at human orexin receptors. Data compiled from publicly available sources.

Oral Availability and Pharmacokinetics

This compound has been described as an orally available compound.[2] While a complete pharmacokinetic profile is not publicly available, studies in Wistar rats have provided insights into its absorption and distribution following oral administration.

| Parameter | Value | Dose | Species |

| Calculated Free Brain Concentration (1h) | 97 nM | 300 mg/kg (p.o.) | Wistar Rat |

| Calculated Free Brain Concentration (6h) | 166 nM | 300 mg/kg (p.o.) | Wistar Rat |

Table 2: Brain concentration of this compound in Wistar rats following a single oral dose. This data indicates successful oral absorption and brain penetration.

Hypothetical Experimental Protocol: Oral Pharmacokinetic Study in Rats

The following protocol outlines a standard method for determining the pharmacokinetic profile of an orally administered compound like this compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound following oral administration in rats.

Materials:

-

This compound

-

Vehicle (e.g., 10% Polyethylene Glycol 400 / 0.5% Methylcellulose in water)

-

Male Wistar rats (250-300g)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Animal Dosing: Administer a single oral dose of this compound to a cohort of rats via oral gavage. A typical administration volume is 5 mL/kg.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: Plot the plasma concentration versus time data and calculate the pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability would be determined by comparing the AUC from the oral dose to the AUC from an intravenous dose.

Figure 1: Experimental workflow for an oral pharmacokinetic study.

Brain Penetrance

The ability of this compound to penetrate the brain is a critical characteristic for a centrally acting therapeutic. The unbound brain-to-plasma partition coefficient (Kp,uu) is the gold standard for quantifying brain penetration, representing the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A Kp,uu value close to 1 suggests free diffusion across the blood-brain barrier, while values significantly lower or higher indicate active efflux or influx, respectively.[3] Although a specific Kp,uu value for this compound has not been reported, the measured free brain concentrations in rats confirm its ability to cross the blood-brain barrier.[3]

Hypothetical Experimental Protocol: In Vivo Brain Penetrance Study in Rats

This protocol describes a common method to determine the brain and plasma concentrations of a compound to assess brain penetrance.

Objective: To determine the concentration of this compound in the brain and plasma of rats at a specific time point after oral administration.

Materials:

-

This compound

-

Vehicle

-

Male Wistar rats

-

Oral gavage needles

-

Surgical instruments for brain extraction

-

Homogenizer

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Animal Dosing: Administer a single oral dose of this compound to a cohort of rats.

-

Sample Collection: At a predetermined time point (e.g., 1 or 6 hours), euthanize the animals and collect trunk blood and the whole brain.

-

Plasma and Brain Homogenate Preparation: Prepare plasma from the blood sample. Homogenize the brain tissue in a suitable buffer.

-

Sample Analysis: Determine the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the total brain-to-plasma concentration ratio (Kp). To determine the Kp,uu, the unbound fraction in plasma (fu,p) and brain (fu,b) would need to be measured in separate in vitro experiments (e.g., equilibrium dialysis). The Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,b).

Figure 2: Workflow for determining brain penetrance.

Orexin-1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the binding of orexin-A and orexin-B to the OXR1. OXR1 is a Gq-protein coupled receptor. Upon activation by orexins, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various downstream cellular responses.

Figure 3: Orexin-1 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the OXR1 in the central nervous system. Its oral availability and ability to penetrate the brain have been demonstrated in preclinical models. While a comprehensive public dataset on its pharmacokinetic and brain penetrance properties is lacking, the available information, coupled with an understanding of standard preclinical methodologies, provides a strong foundation for its use in further research. Future studies detailing the Cmax, Tmax, AUC, oral bioavailability, and Kp,uu of this compound would be highly beneficial for a more complete understanding of its pharmacological profile and for guiding the design of future experiments and the development of novel OXR1-targeted therapeutics.

References

- 1. Discovery and characterization of this compound, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Pharmacology of ACT-335827: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-335827 is a potent and selective orexin (B13118510) 1 receptor (OXR1) antagonist that has been investigated for its potential therapeutic applications in various central nervous system disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

In Vitro Pharmacology

The in vitro profile of this compound is characterized by its high affinity and selectivity for the orexin 1 receptor.

Receptor Binding and Functional Activity

The potency and selectivity of this compound have been determined through various in vitro assays.

Table 1: In Vitro Activity of this compound

| Parameter | Orexin 1 Receptor (OXR1) | Orexin 2 Receptor (OXR2) | Selectivity (OXR2/OXR1) | Reference |

| Kb (nM) | 41 | 560 | ~14-fold | [1][2] |

| IC50 (nM) | 6 | 417 | ~70-fold | [3][4] |

| IC50 (nM) | 120 | 2300 | ~19-fold | [3][5] |

| Affinity (nM) at rat OXR1 | 7 - 25 | 630 - 1030 | ~41-90-fold | [6] |

Note: IC50 and Kb values can vary depending on the specific assay conditions.

Experimental Protocols: In Vitro Assays

This assay is a common method to determine the functional activity of G-protein coupled receptors like the orexin receptors.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 or orexin-2 receptor are cultured in appropriate media.[3]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM. This dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.

-

Compound Addition: Various concentrations of this compound are added to the cells.

-

Agonist Challenge: After an incubation period with the antagonist, a known orexin receptor agonist (e.g., orexin-A) is added to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The antagonist activity of this compound is determined by its ability to inhibit the agonist-induced calcium release.[6]

In Vivo Pharmacology

In vivo studies have demonstrated that this compound is orally available, brain penetrant, and exhibits pharmacological effects in animal models of anxiety, stress, and compulsive behavior.[7][8]

Pharmacokinetics

Following oral administration in rats, this compound reaches concentrations in the brain sufficient to engage the orexin 1 receptor.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Condition | Reference |

| Dose | 300 mg/kg | Oral gavage | [6][9] |

| Free Brain Concentration (1h) | 97 nM | - | [6][9] |

| Free Brain Concentration (6h) | 166 nM | - | [6][9] |

| Free Brain Concentration (24h) | 1 nM | - | [9] |

Efficacy in Animal Models

This compound has been evaluated in several rodent models to assess its potential therapeutic effects.

Table 3: In Vivo Efficacy of this compound in Rats

| Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Fear-Potentiated Startle | 30 - 100 | Reduced fear-induced startle response | [3] |

| Schedule-Induced Polydipsia | 300 | Inhibited compulsive drinking behavior | [5] |

| Novelty Stress | 100 | Reduced tachycardic and pressor response | [5] |

| Diet-Induced Obesity | 300 (chronic) | Reduced preference for high-fat/sweet diet, increased water intake, slight increase in body weight gain | [6][9][10] |

Experimental Protocols: In Vivo Studies

This model is used to assess the anxiolytic potential of a compound.

-

Apparatus: A startle chamber equipped with a load-cell platform to measure the whole-body startle response and a system to deliver auditory stimuli (startle pulse) and a conditioned stimulus (e.g., light).

-

Conditioning Phase: Rats are placed in the chamber and exposed to pairings of a neutral conditioned stimulus (CS; e.g., a light) with an aversive unconditioned stimulus (US; e.g., a mild foot shock).

-

Testing Phase: On a subsequent day, the startle response to an auditory stimulus is measured in the presence and absence of the CS. The potentiation of the startle response in the presence of the CS is a measure of conditioned fear.

-

Drug Administration: this compound or vehicle is administered orally at specified times before the testing phase.[3]

This model is used to evaluate compulsive-like behavior.

-

Apparatus: An operant chamber with a mechanism for delivering food pellets and a water bottle connected to a lickometer to record drinking behavior.

-

Procedure: Food-restricted rats are placed in the chamber where food pellets are delivered intermittently on a fixed-time schedule (e.g., one pellet every 60 seconds). This schedule induces excessive drinking of water, known as polydipsia.

-

Measurement: The volume of water consumed during the session is measured.

-

Drug Administration: this compound or vehicle is administered orally before the SIP session.[5]

This test is used to assess glucose metabolism.

-

Diet Induction: Rats are fed a cafeteria-style diet to induce obesity and metabolic syndrome-like characteristics.[6][10]

-

Fasting: Prior to the test, rats are fasted overnight.

-

Drug Administration: this compound or vehicle is administered chronically as part of the diet or via oral gavage.

-